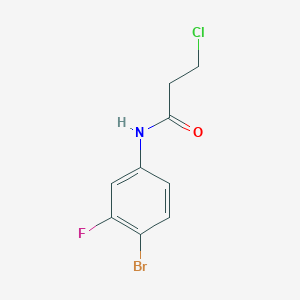
N-(4-bromo-3-fluorophenyl)-3-chloropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-fluorophenyl)-3-chloropropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a fluorine atom, and a chlorine atom attached to a phenyl ring and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-fluorophenyl)-3-chloropropanamide typically involves the reaction of 4-bromo-3-fluoroaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine, fluorine, and chlorine). Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium hydroxide, room temperature.
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products Formed:
Substitution: Formation of substituted amides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: N-(4-bromo-3-fluorophenyl)-3-chloropropanamide is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is being conducted to explore the potential therapeutic applications of this compound, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-fluorophenyl)-3-chloropropanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
- N-(4-bromo-3-fluorophenyl)-3-hydroxypropanamide
- N-(4-bromo-3-fluorophenyl)-3-methylpropanamide
- N-(4-bromo-3-fluorophenyl)-3-aminopropanamide
Comparison: N-(4-bromo-3-fluorophenyl)-3-chloropropanamide is unique due to the presence of a chlorine atom in the propanamide group, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(4-bromo-3-fluorophenyl)-3-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClFNO/c10-7-2-1-6(5-8(7)12)13-9(14)3-4-11/h1-2,5H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMOGKALEYAWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCl)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
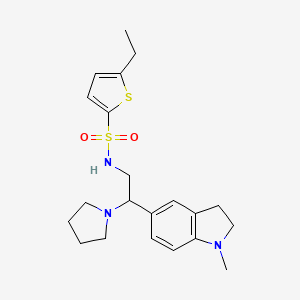
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(octahydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2921212.png)
![4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde](/img/structure/B2921213.png)
![2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2921214.png)
![4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2921216.png)
![N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2921219.png)
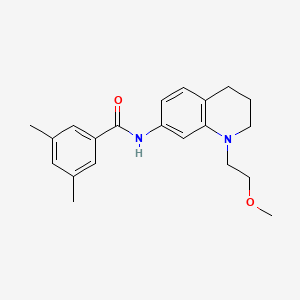
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenylmethanesulfonamide](/img/structure/B2921223.png)
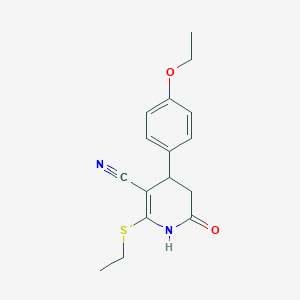
![3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2921227.png)

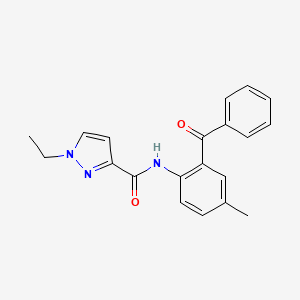
![3-({[1-(1-benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2921232.png)

